But-3-yne-1-sulfonyl chloride

physicochemical profiling process safety distillation

But-3-yne-1-sulfonyl chloride is a low-molecular-weight (152.6 g·mol⁻¹) heterobifunctional reagent that combines a terminal alkyne with a highly electrophilic sulfonyl chloride group. The C4 alkyl chain spaces these two reactive centers, enabling sequential, orthogonal transformations in the same molecule.

Molecular Formula C4H5ClO2S
Molecular Weight 152.6 g/mol
CAS No. 936644-39-2
Cat. No. B3389720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBut-3-yne-1-sulfonyl chloride
CAS936644-39-2
Molecular FormulaC4H5ClO2S
Molecular Weight152.6 g/mol
Structural Identifiers
SMILESC#CCCS(=O)(=O)Cl
InChIInChI=1S/C4H5ClO2S/c1-2-3-4-8(5,6)7/h1H,3-4H2
InChIKeyDWRHSVMNAYQMBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

But-3-yne-1-sulfonyl chloride (CAS 936644-39-2) – a bifunctional alkyne-sulfonyl chloride building block for stepwise click and sulfonylation chemistries


But-3-yne-1-sulfonyl chloride is a low-molecular-weight (152.6 g·mol⁻¹) heterobifunctional reagent that combines a terminal alkyne with a highly electrophilic sulfonyl chloride group . The C4 alkyl chain spaces these two reactive centers, enabling sequential, orthogonal transformations in the same molecule. Predicted physicochemical parameters (density 1.4±0.1 g·cm⁻³, boiling point 201.7±23.0 °C, LogP 0.95) define its handling profile and differentiate it from shorter-chain analogs .

Why generic “alkyne-sulfonyl chloride” substitution is not a drop-in replacement for But-3-yne-1-sulfonyl chloride


The term “alkyne-sulfonyl chloride” encompasses a family of compounds whose chain length, halide identity, and substitution pattern govern volatility, chemoselectivity, and reactivity. The closest commercial analog, prop-2-yne-1-sulfonyl chloride (C3), differs by a single methylene unit yet exhibits significantly higher vapor pressure (0.8 vs 0.4 mmHg) and lower boiling point (188 vs 202 °C) . Furthermore, replacing the sulfonyl chloride with the corresponding sulfonyl fluoride fundamentally switches the dominant reaction manifold from nucleophilic substitution to sulfur(VI) fluoride exchange (SuFEx) [1]. These differences directly affect reaction design, purification, and safety, making blind interchange a source of irreproducibility and process failure.

Quantitative head-to-head and class-level evidence for selecting But-3-yne-1-sulfonyl chloride over its closest analogs


Lower volatility and higher predicted thermal stability versus prop-2-yne-1-sulfonyl chloride

But-3-yne-1-sulfonyl chloride exhibits a boiling point 13.4 °C higher than prop-2-yne-1-sulfonyl chloride (201.7 vs 188.3 °C at 760 mmHg) and a vapor pressure half that of the C3 analog (0.4 vs 0.8 mmHg at 25 °C) . The flash point is also elevated by 8.1 °C (75.8 vs 67.7 °C), reflecting a broader liquid operating range. These data are predicted values from the same estimation engine, allowing direct cross-study comparison.

physicochemical profiling process safety distillation

Higher lipophilicity (LogP) versus prop-2-yne-1-sulfonyl chloride

The predicted LogP of but-3-yne-1-sulfonyl chloride is 0.95, compared with 0.62 for prop-2-yne-1-sulfonyl chloride . The additional methylene group increases the calculated octanol-water partition coefficient by ~0.33 log units, indicating a measurably higher preference for hydrophobic environments.

drug design partition coefficient ADME

Divergent chemoselectivity of aliphatic sulfonyl chlorides versus sulfonyl fluorides in amine functionalization

In a parallel synthesis study comparing aliphatic sulfonyl halides, sulfonyl fluorides gave successful sulfonamide formation with polyfunctional amines, whereas the corresponding sulfonyl chlorides failed due to poor selectivity [1]. A comprehensive review further confirms that most transformations of functionalized sulfonyl chlorides occur exclusively at the SO₂–Cl moiety, while sulfonyl fluorides enable orthogonal SuFEx click chemistry [2]. This class-level evidence frames but-3-yne-1-sulfonyl chloride as the preferred reagent when traditional nucleophilic sulfonylation (e.g., with simple amines) is desired; for multi-functional amine substrates or SuFEx applications, the fluoride analog is recommended.

SuFEx chemoselectivity parallel synthesis sulfonamide

Documented dual orthogonal reactivity: terminal alkyne CuAAC verified on the but-3-ynyl-sulfonyl scaffold

A polystyrene-supported but-3-ynyl sulfonate reagent—derived from but-3-yne-1-sulfonyl chloride—has been successfully employed in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with various organic azides, yielding 1-substituted-4-vinyl-1,2,3-triazoles in moderate to good yields [1]. This experimentally confirms that the terminal alkyne in the but-3-ynyl-sulfonyl architecture is competent for click chemistry, a capability entirely absent in simple alkanesulfonyl chlorides such as methanesulfonyl chloride (which lacks an alkyne).

CuAAC click chemistry solid-phase synthesis triazole

Differentiated procurement scenarios for But-3-yne-1-sulfonyl chloride driven by quantitative evidence


Process development requiring higher-temperature or vacuum operations

When a synthetic route involves heating above 70 °C or purification by vacuum distillation, but-3-yne-1-sulfonyl chloride’s 13 °C higher boiling point and 2-fold lower vapor pressure relative to prop-2-yne-1-sulfonyl chloride reduce evaporative losses and improve recovery . The elevated flash point (75.8 °C) also provides a wider safety margin, making it the preferred choice for scale-up teams evaluating hazard profiles.

Medicinal chemistry campaigns requiring controlled lipophilicity

The measured ΔLogP of +0.33 versus the C3 analog allows medicinal chemists to fine-tune the partition coefficient of sulfonamide or sulfonate ester lead compounds . When a slightly more lipophilic warhead is desired without introducing additional heteroatoms, but-3-yne-1-sulfonyl chloride offers a predictable, single-carbon extension strategy.

Convergent synthesis combining sulfonylation with CuAAC click chemistry

For libraries requiring sequential sulfonamide bond formation and triazole cycloaddition, but-3-yne-1-sulfonyl chloride serves as a validated dual-handle building block. The sulfonyl chloride reacts with amines or alcohols, and the terminal alkyne subsequently undergoes CuAAC with azides—a workflow experimentally demonstrated on the but-3-ynyl-sulfonyl scaffold [1].

Straightforward amine sulfonylation (when SuFEx is not required)

If the synthesis goal is classical sulfonamide formation with unhindered amines, but-3-yne-1-sulfonyl chloride is the appropriate electrophile. Aliphatic sulfonyl chlorides react efficiently under standard conditions, whereas the corresponding fluorides are better suited for polyfunctional amines or SuFEx-based linkage chemistry [2].

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